molecular formula C12H16BrNO B1293968 2-bromo-N-(4-ethylphenyl)butanamide CAS No. 1119450-18-8

2-bromo-N-(4-ethylphenyl)butanamide

Cat. No. B1293968
M. Wt: 270.17 g/mol
InChI Key: PZTAZKQZSOKENI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-(4-ethylphenyl)butanamide involves multiple steps and various starting materials. In one study, the synthesis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was achieved and characterized by NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Another study focused on the synthesis of N-(substituted-phenyl)butanamides, which are structurally similar to the compound of interest. The process involved the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to yield novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . Additionally, the synthesis of N-(4-bromophenyl)-2-methacrylamide, a compound with a brominated aromatic ring and an amide group like 2-bromo-N-(4-ethylphenyl)butanamide, was performed by reacting 4-bromoaniline with methacryloyl chloride .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and reactivity. The study on the coumarin-based fluorescent ATRP initiator revealed that the crystal structure belongs to the monoclinic system with specific cell parameters, indicating a well-defined molecular geometry . Although the exact structure of 2-bromo-N-(4-ethylphenyl)butanamide is not provided, the methodologies used in these studies, such as single-crystal X-ray diffraction, can be applied to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as the bromo substituent and the amide linkage. The coumarin-based compound was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates, demonstrating its reactivity in a polymerization context . The indole-based compounds synthesized in another study were screened for their inhibitory potential against the urease enzyme, indicating their reactivity in a biochemical environment . The copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate further illustrates the potential of these compounds to participate in chemical reactions leading to the formation of polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The glass transition temperatures (Tg) of copolymers synthesized from N-(4-bromophenyl)-2-methacrylamide were found to increase with the content of the brominated monomer, indicating the influence of molecular composition on thermal properties . The thermal stability of these copolymers was also enhanced by the incorporation of brominated units. The hemolytic study of the indole-based compounds revealed mild cytotoxicity, which is an important consideration for their potential therapeutic applications . The preparation of ethyl 4-bromo-2-butenoate, although not directly related to the target compound, demonstrates the general approach to synthesizing brominated intermediates, which could be relevant for the synthesis of 2-bromo-N-(4-ethylphenyl)butanamide .

properties

IUPAC Name

2-bromo-N-(4-ethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9-5-7-10(8-6-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAZKQZSOKENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-ethylphenyl)butanamide

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